Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 862700-27-4
VCID: VC11999483
InChI: InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C
Molecular Formula: C12H23NO5S
Molecular Weight: 293.38 g/mol

Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester

CAS No.: 862700-27-4

Cat. No.: VC11999483

Molecular Formula: C12H23NO5S

Molecular Weight: 293.38 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester - 862700-27-4

Specification

CAS No. 862700-27-4
Molecular Formula C12H23NO5S
Molecular Weight 293.38 g/mol
IUPAC Name [(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate
Standard InChI InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m0/s1
Standard InChI Key LUECKCZWUUIABD-VHSXEESVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)COS(=O)(=O)C
SMILES CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

The compound’s IUPAC name, tert-butyl NN-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate, reflects its three key structural components:

  • Cyclopentyl backbone: A five-membered ring with substituents at the 1R and 3S positions.

  • Carbamate group: A -OC(=O)N-\text{-OC(=O)N-} moiety protected by a tert-butyl ester.

  • Mesyloxy group: A -CH2OSO2CH3\text{-CH}_2\text{OSO}_2\text{CH}_3 side chain, which enhances electrophilicity and reactivity.

The stereochemistry at the 1R and 3S positions is critical for its biological activity, as enantiomeric purity often dictates binding affinity in drug-target interactions. The SMILES notation (CC(C)(C)OC(=O)N[C@@H]1CCC@@HCOS(=O)(=O)C) and InChIKey (LUECKCZWUUIABD-VHSXEESVSA-N) provide unambiguous representations of its structure.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS No.862700-27-4
Molecular FormulaC12H23NO5S\text{C}_{12}\text{H}_{23}\text{NO}_5\text{S}
Molecular Weight293.38 g/mol
IUPAC Name[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate
SMILESCC(C)(C)OC(=O)N[C@@H]1CCC@@HCOS(=O)(=O)C
InChIKeyLUECKCZWUUIABD-VHSXEESVSA-N

Synthesis and Reaction Pathways

General Carbamate Synthesis Strategies

Carbamates are typically synthesized via:

  • Reaction of amines with chloroformates:

    R-NH2+Cl-CO-O-R’R-NH-CO-O-R’+HCl\text{R-NH}_2 + \text{Cl-CO-O-R'} \rightarrow \text{R-NH-CO-O-R'} + \text{HCl}

    This method often employs tert-butyl chloroformate to introduce the tert-butyloxycarbonyl (Boc) protecting group.

  • Carbamoylimidazolium salts: These intermediates facilitate carbamate formation under mild conditions, preserving stereochemistry.

For the target compound, the synthesis likely involves:

  • Step 1: Introduction of the mesyloxy group to a cyclopentanol precursor via reaction with methanesulfonyl chloride.

  • Step 2: Boc protection of the amine group on the functionalized cyclopentyl intermediate.

Stereochemical Control

The (1R,3S) configuration is achieved through chiral resolution or asymmetric synthesis. Enzymatic desymmetrization or chiral auxiliaries may enforce the desired stereochemistry, critical for pharmacological applications.

Applications in Medicinal Chemistry

Prodrug Development

Carbamates are widely used as prodrug moieties due to their enzymatic hydrolysis into active amines. The tert-butyl ester in this compound enhances metabolic stability, while the mesyloxy group may serve as a leaving group in nucleophilic substitution reactions, enabling targeted drug release.

Enzyme Inhibition

The mesyloxy group’s electrophilicity suggests potential as a covalent inhibitor. For instance, it could react with cysteine residues in enzyme active sites, forming irreversible adducts. This mechanism is exploited in protease and kinase inhibitors.

Target ClassMechanismRelevance of Compound
Serine ProteasesCovalent binding via mesyloxy groupAnticoagulant therapy
KinasesAllosteric modulationOncology applications
GPCRsStereoselective interactionNeurological disorders

Future Research Directions

Synthetic Optimization

  • Catalytic asymmetric synthesis: Develop enantioselective routes to improve yield and purity.

  • Green chemistry approaches: Explore solvent-free or biocatalytic methods to reduce environmental impact.

Biological Screening

  • In vitro assays: Evaluate inhibition potency against serine proteases (e.g., thrombin, trypsin).

  • ADMET profiling: Assess absorption, distribution, and toxicity in preclinical models.

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